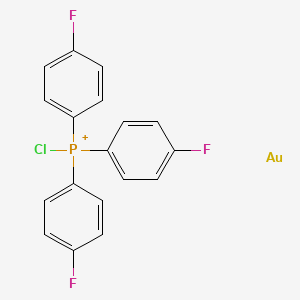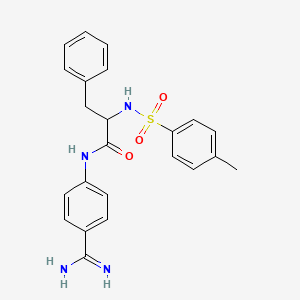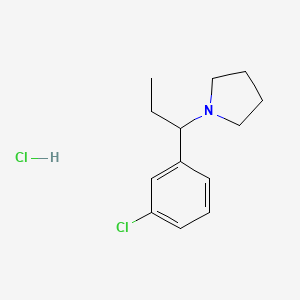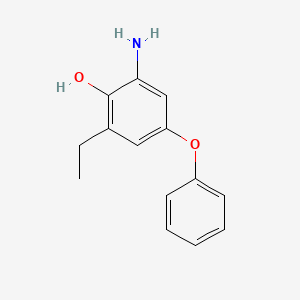
Methyl 6-amino-2-methoxy-3-vinylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-2-methoxy-3-vinylbenzoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid and features a vinyl group, an amino group, and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-2-methoxy-3-vinylbenzoate typically involves the esterification of 6-amino-2-methoxy-3-vinylbenzoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed to ensure complete esterification, followed by purification through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form various derivatives, such as the reduction of the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of amino derivatives.
Substitution: Introduction of halogen or other functional groups.
Applications De Recherche Scientifique
Methyl 6-amino-2-methoxy-3-vinylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Methyl 6-amino-2-methoxy-3-vinylbenzoate involves its interaction with specific molecular targets. The vinyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The amino and methoxy groups can form hydrogen bonds and other non-covalent interactions, stabilizing the compound within biological systems.
Comparaison Avec Des Composés Similaires
Methyl 6-amino-2-methoxybenzoate: Lacks the vinyl group, resulting in different reactivity and applications.
Methyl 6-amino-3-vinylbenzoate: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Methyl 2-methoxy-3-vinylbenzoate:
Uniqueness: Methyl 6-amino-2-methoxy-3-vinylbenzoate is unique due to the presence of all three functional groups (amino, methoxy, and vinyl) on the benzene ring. This combination of groups provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
methyl 6-amino-3-ethenyl-2-methoxybenzoate |
InChI |
InChI=1S/C11H13NO3/c1-4-7-5-6-8(12)9(10(7)14-2)11(13)15-3/h4-6H,1,12H2,2-3H3 |
Clé InChI |
ATDVOTZXYMWUFZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1C(=O)OC)N)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)













